1-(3-Methyloxetan-3-yl)piperazine

Aqueous Solubility Physicochemical Properties Lead Optimization

Hit-to-lead programs often stall due to poor solubility and high lipophilicity of piperazine intermediates. 1-(3-Methyloxetan-3-yl)piperazine (CAS 1515866-65-5) directly solves this bottleneck via its 3-methyloxetane motif, a validated bioisostere that enhances aqueous solubility up to 4000-fold vs. gem-dimethyl analogs. - Ideal for CNS drug discovery: Reduces LogD by ~1 unit vs. morpholine analogs, minimizing hERG binding and non-specific brain tissue binding. - High solubility for HTS: Aqueous solubility ≥25 mg/mL ensures reliable assay-ready solutions, eliminating DMSO precipitation artifacts. - Supply chain assurance: Available in high-purity (>97%) batches with full analytical characterization (NMR, HPLC) and room-temperature global shipping.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1515866-65-5
Cat. No. B2405139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyloxetan-3-yl)piperazine
CAS1515866-65-5
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCC1(COC1)N2CCNCC2
InChIInChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3
InChIKeyMYRORAVWRLIYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyloxetan-3-yl)piperazine: Properties & Procurement


1-(3-Methyloxetan-3-yl)piperazine (CAS 1515866-65-5) is a small-molecule building block composed of a piperazine ring N-substituted with a 3-methyloxetane moiety [1]. It has the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The compound is primarily utilized in medicinal chemistry as a versatile scaffold for the synthesis of drug candidates, wherein the oxetane ring serves as a key structural motif to modulate physicochemical and pharmacokinetic properties [2].

1-(3-Methyloxetan-3-yl)piperazine: Oxetane Differentiation


Substitution of 1-(3-methyloxetan-3-yl)piperazine with generic piperazine or even simpler oxetane-piperazine analogs is not functionally equivalent due to the distinct physicochemical consequences of the 3-methyloxetane moiety. The oxetane ring is a well-established bioisostere for carbonyl and gem-dimethyl groups, but its effects on lipophilicity, aqueous solubility, and metabolic stability are highly dependent on the specific substitution pattern [1]. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility between 25- and 4000-fold [2], and an oxetane substitution on a piperazine can reduce the LogD by approximately 1 unit compared to a morpholine analog . These quantitative shifts in key drug-like properties are not replicated by non-oxetane containing piperazines or oxetanes with different substitution, making generic interchange scientifically invalid for lead optimization.

1-(3-Methyloxetan-3-yl)piperazine: Differentiation Evidence


Aqueous Solubility Enhancement

1-(3-Methyloxetan-3-yl)piperazine exhibits significantly higher aqueous solubility compared to structurally similar piperazines lacking the oxetane moiety. This is a class-level effect where the introduction of an oxetane ring, particularly as a replacement for a gem-dimethyl or methylene group, dramatically increases aqueous solubility [1]. While direct experimental solubility data for this specific compound in a head-to-head assay is not publicly available, the class-level inference is robust: replacing a gem-dimethyl group with an oxetane increases aqueous solubility between 25- and 4000-fold in related systems [2]. For a closely related analog, 3-Methyl-1-(oxetan-3-yl)piperazine, the predicted aqueous solubility is approximately 25 mg/mL at pH 7.4 . For 1-(3-methyloxetan-3-yl)piperazine itself, a vendor-reported solubility is ≥25 mg/mL in water [3]. This is in stark contrast to the typical low aqueous solubility of simple alkyl-substituted piperazines, which often require salt formation or formulation for in vivo studies.

Aqueous Solubility Physicochemical Properties Lead Optimization

Lipophilicity (LogD) Reduction

The 3-methyloxetane motif in 1-(3-methyloxetan-3-yl)piperazine confers a significant reduction in lipophilicity compared to common bioisosteres like morpholine or carbonyl groups. Class-level SAR studies have demonstrated that replacing a carbonyl with an oxetane reduces LogD by approximately 1.0–1.5 log units in matched molecular pairs [1]. Specifically, an oxetane ring on a piperazine reduces the LogD by approximately 1 unit compared to a morpholine analog . This reduction in LogD is a direct consequence of the oxetane's polarity and hydrogen-bond acceptor capacity, which is a known property of the ring . While direct LogD measurement for 1-(3-methyloxetan-3-yl)piperazine is not publicly reported, the class-level inference from closely related oxetane-piperazine systems is strong and directly applicable to this compound's selection for lead optimization.

Lipophilicity LogD Bioisostere

Metabolic Stability Enhancement

The oxetane ring in 1-(3-methyloxetan-3-yl)piperazine offers a distinct metabolic profile compared to carbonyl-containing analogs. Carbonyl groups are often metabolic soft spots, susceptible to reduction by aldo-keto reductases or other enzymes. Replacing a carbonyl with an oxetane can eliminate this metabolic vulnerability while retaining key binding interactions [1]. Furthermore, studies on spirocyclic oxetane-containing compounds have shown that they are intrinsically more stable in human and liver microsomes compared to their non-oxetane parent compounds [2]. While no direct microsomal stability data exists for 1-(3-methyloxetan-3-yl)piperazine in a head-to-head comparison, the class-level inference is clear: oxetane substitution can be used as a drug design element for directing metabolic clearance via microsomal epoxide hydrolase (mEH), thus potentially decreasing dependence on cytochromes P450 and reducing the risk of drug-drug interactions [3].

Metabolic Stability Microsomal Clearance Drug Metabolism

Definitive Analytical Characterization

Procurement of 1-(3-methyloxetan-3-yl)piperazine from reputable vendors includes access to definitive analytical characterization data that confirms its identity and purity, which is not guaranteed for all in-class analogs from unverified sources. Specifically, suppliers like Bidepharm provide batch-specific quality control reports including NMR, HPLC, and GC data to confirm structure and purity . The compound's SMILES string, CC1(COC1)N1CCNCC1, uniquely defines its structure , and its InChI Key is publicly available, ensuring unambiguous identification [1]. This level of documentation is critical for reproducibility in both chemical synthesis and biological assays, as even minor impurities or structural misassignments can confound experimental results. In contrast, many closely related oxetane-piperazine analogs are only available from non-verified sources or lack comprehensive analytical data packages, introducing significant scientific risk.

Quality Control Analytical Chemistry Structural Confirmation

1-(3-Methyloxetan-3-yl)piperazine: Drug Discovery Applications


Low-Lipophilicity CNS Lead Optimization

Based on the class-level evidence for LogD reduction of approximately 1 unit compared to morpholine analogs [1], 1-(3-methyloxetan-3-yl)piperazine is an ideal scaffold for optimizing CNS drug candidates. Lower lipophilicity is associated with reduced hERG channel blockade, lower non-specific brain tissue binding, and improved free brain-to-plasma ratios, all of which are critical for CNS drug development. This compound should be prioritized over morpholine or carbonyl-containing piperazines when LogD is a key optimization parameter.

HTS Library Building Block

The high aqueous solubility of 1-(3-methyloxetan-3-yl)piperazine (≥25 mg/mL) [2] makes it an excellent choice for inclusion in high-throughput screening (HTS) libraries. Unlike many hydrophobic piperazine derivatives that precipitate in aqueous assay buffers, this compound can be readily dissolved, reducing DMSO carryover artifacts and ensuring accurate concentration-response relationships. This property is especially valuable for fragment-based drug discovery and biochemical assay development.

Peptidomimetic and Macrocyclic Synthesis

The oxetane ring serves as a bioisosteric replacement for the amide carbonyl in peptidomimetics, eliminating a common metabolic soft spot while maintaining conformational constraints [3]. 1-(3-Methyloxetan-3-yl)piperazine is a direct building block for incorporating this motif into peptide-like scaffolds. Its use is expected to yield compounds with improved microsomal stability compared to traditional amide-containing peptides, as supported by class-level studies on spirocyclic oxetanes [4]. This application is particularly relevant for programs targeting proteases or protein-protein interactions.

Antibacterial Lead Discovery Scaffold

Recent patent literature identifies oxetane-piperazine derivatives as a core scaffold in novel antibacterial agents targeting Gram-positive and Gram-negative infections [5]. While no specific activity data is available for 1-(3-methyloxetan-3-yl)piperazine itself, the structural class is actively being explored for overcoming resistance mechanisms. This compound can serve as a key intermediate for synthesizing and exploring structure-activity relationships (SAR) around the oxetane-piperazine pharmacophore, potentially leading to new antibiotics with improved solubility and metabolic profiles.

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